molecular formula C26H26NO8P B15157252 Fmoc-Tyr(POMe)-OH

Fmoc-Tyr(POMe)-OH

Cat. No.: B15157252
M. Wt: 511.5 g/mol
InChI Key: ZQHCDMSMVMNCER-UHFFFAOYSA-N
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Description

Fmoc-Tyr(POMe)-OH: is a modified amino acid derivative where the amino group is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the tyrosine residue is modified with a p-methoxybenzyl (POMe) group. This compound is widely used in peptide synthesis due to its stability and ease of deprotection.

Synthetic Routes and Reaction Conditions:

  • Solid-Phase Peptide Synthesis (SPPS): The most common method for synthesizing this compound involves solid-phase peptide synthesis. The Fmoc group is used to protect the amino group during the synthesis process, which is carried out on a solid support.

  • Chemical Reagents: The Fmoc group is typically introduced using Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) in the presence of a base such as diisopropylethylamine (DIEA).

Industrial Production Methods:

  • Scale-Up: Industrial production of this compound involves scaling up the SPPS process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity.

  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels required for research and industrial applications.

Types of Reactions:

  • Deprotection: The Fmoc group is removed under basic conditions, typically using piperidine or 20% piperidine in DMF (dimethylformamide).

  • Coupling Reactions: this compound is used in peptide coupling reactions to form peptide bonds with other amino acids or peptides.

Common Reagents and Conditions:

  • Deprotection Reagents: Piperidine, DMF.

  • Coupling Reagents: HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), DIPEA (Diisopropylethylamine).

Major Products Formed:

  • Peptides: The primary product is the peptide chain formed by coupling this compound with other amino acids.

  • By-Products: Minor by-products may include incomplete coupling products and side reactions.

Chemistry:

  • Peptide Synthesis: this compound is extensively used in the synthesis of peptides for research purposes.

  • Material Science: It is used in the fabrication of functional materials, such as peptide-based hydrogels.

Biology:

  • Protein Studies: The compound is used in the study of protein structure and function.

  • Enzyme Inhibition: It can be used to investigate enzyme-substrate interactions and inhibition mechanisms.

Medicine:

  • Drug Development: this compound is used in the development of peptide-based drugs.

  • Therapeutic Peptides: It is used to synthesize therapeutic peptides that can be used in various treatments.

Industry:

  • Biotechnology: It is used in the production of biologically active peptides for industrial applications.

  • Diagnostic Tools: It is used in the development of diagnostic tools and imaging agents.

Molecular Targets and Pathways:

  • Peptide Bond Formation: The primary mechanism involves the formation of peptide bonds between amino acids.

  • Enzyme Interaction: this compound can interact with enzymes, affecting their activity and function.

Pathways:

  • Protein Synthesis Pathway: It is involved in the synthesis of proteins and peptides.

  • Enzyme Pathways: It can modulate enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

  • Boc-Tyr(POMe)-OH: Another commonly used amino acid derivative with a Boc (tert-butyloxycarbonyl) protecting group instead of Fmoc.

  • Fmoc-Tyr-OH: Similar to Fmoc-Tyr(POMe)-OH but without the POMe modification.

Uniqueness:

  • Stability: this compound is more stable under acidic conditions compared to Boc-Tyr(POMe)-OH.

  • Deprotection Conditions: The Fmoc group can be removed under mild basic conditions, making it more suitable for certain applications.

Properties

IUPAC Name

3-(4-dimethoxyphosphoryloxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26NO8P/c1-32-36(31,33-2)35-18-13-11-17(12-14-18)15-24(25(28)29)27-26(30)34-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHCDMSMVMNCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26NO8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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